
Ethyl furan-3-carboximidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl furan-3-carbimidothioate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom Ethyl furan-3-carbimidothioate is particularly interesting due to its unique structure, which includes a furan ring substituted with an ethyl group and a carbimidothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl furan-3-carbimidothioate can be achieved through several methods. One common approach involves the reaction of ethyl furan-3-carboxylate with thiourea in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions at room temperature, resulting in the formation of ethyl furan-3-carbimidothioate .
Industrial Production Methods
Industrial production of ethyl furan-3-carbimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the availability of starting materials and the scalability of the synthesis process are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl furan-3-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbimidothioate moiety to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the carbimidothioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethyl furan-3-carbimidothioate can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
Ethyl furan-3-carbimidothioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of ethyl furan-3-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely attributed to the presence of the carbimidothioate group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Ethyl furan-3-carbimidothioate can be compared with other furan derivatives such as:
Furan-3-carboxylate derivatives: These compounds share a similar furan ring structure but differ in their functional groups.
Furan-2-carboxylate derivatives: These compounds have the carboxylate group at a different position on the furan ring.
Furan-3-carboxamide derivatives: These compounds contain an amide group instead of a carbimidothioate group.
The uniqueness of ethyl furan-3-carbimidothioate lies in its carbimidothioate moiety, which imparts distinct reactivity and potential biological activities compared to other furan derivatives .
Conclusion
Ethyl furan-3-carbimidothioate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and technological innovation.
Propriétés
Numéro CAS |
771424-44-3 |
|---|---|
Formule moléculaire |
C7H9NOS |
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
ethyl furan-3-carboximidothioate |
InChI |
InChI=1S/C7H9NOS/c1-2-10-7(8)6-3-4-9-5-6/h3-5,8H,2H2,1H3 |
Clé InChI |
KKOVDCSVHQFIKF-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=N)C1=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



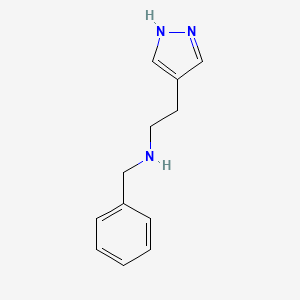

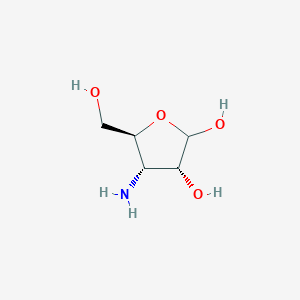
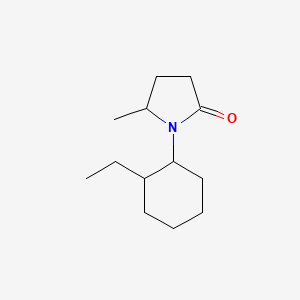
![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
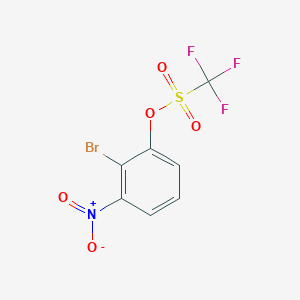
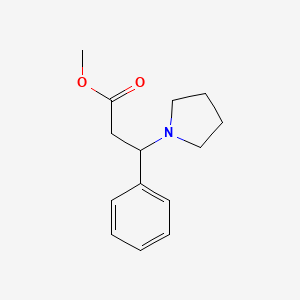

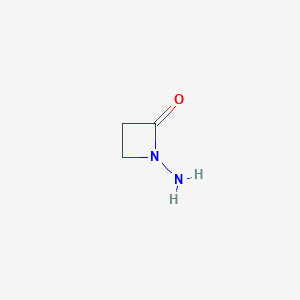
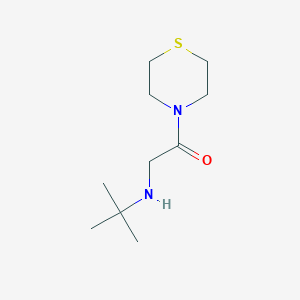
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
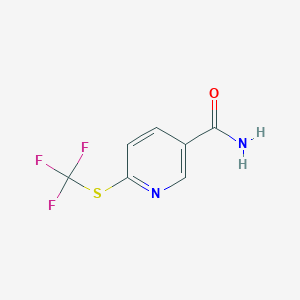
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)
